molecular formula C16H13FO4 B6369698 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid CAS No. 1261915-63-2

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid

Cat. No.: B6369698
CAS No.: 1261915-63-2
M. Wt: 288.27 g/mol
InChI Key: WSGMPNIYRTZCTA-UHFFFAOYSA-N
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Description

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a benzoic acid moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and solvent (e.g., DMF) at elevated temperatures.

    Esterification: Alcohols (e.g., methanol) in the presence of an acid catalyst (e.g., H2SO4) under reflux conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether at low temperatures.

Major Products Formed

    Substitution: Products depend on the nucleophile used (e.g., amines yield amides).

    Esterification: Esters of this compound.

    Reduction: 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzyl alcohol.

Scientific Research Applications

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the ethoxycarbonyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the ethoxycarbonyl and fluorine groups can enhance its properties compared to similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-21-16(20)13-7-6-11(9-14(13)17)10-4-3-5-12(8-10)15(18)19/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGMPNIYRTZCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683393
Record name 4'-(Ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-63-2
Record name 4'-(Ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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